molecular formula C20H27N5O2S B2980025 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-81-9

2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2980025
CAS No.: 898366-81-9
M. Wt: 401.53
InChI Key: NFVYLSPEAREJNW-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic compound featuring a complex molecular architecture based on a fused thiazolotriazole core system. This scaffold is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of novel bioactive molecules. The compound's structure incorporates a central carbon atom bonded to a p-tolyl (4-methylphenyl) group and a 4-(2-hydroxyethyl)piperazine moiety, which can serve as a key pharmacophoric element. The hydrophilic piperazine group, coupled with the ethyl and methyl substituents on the heterocyclic systems, creates a unique molecular profile that may influence its binding affinity and selectivity towards biological targets. Researchers can utilize this compound as a crucial intermediate or building block for synthesizing more complex chemical libraries. It is also valuable as an analytical reference standard in method development and compound characterization studies using techniques such as LC-MS, NMR, and HPLC. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-3-16-21-20-25(22-16)19(27)18(28-20)17(15-6-4-14(2)5-7-15)24-10-8-23(9-11-24)12-13-26/h4-7,17,26-27H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVYLSPEAREJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole derivative known for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Thiazole ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Triazole moiety : Another five-membered ring that contributes to its biological activity.
  • Piperazine derivative : Enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds showed potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Compounds with thiazole and piperazine linkages have been investigated for their anti-inflammatory effects. A related study reported that derivatives of thiazoles exhibited selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process . The compound's ability to selectively inhibit COX-2 suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. For example, compounds structurally similar to the target compound were found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This suggests that the compound may also exhibit cytotoxic effects against various cancer types.

Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of thiazole derivatives against a panel of pathogens. The results indicated that compounds similar to 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol displayed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against E. coli and S. aureus .

Study 2: Anti-inflammatory Screening

In a controlled experiment assessing anti-inflammatory activity, a series of thiazole derivatives were tested for their COX inhibition capacity. The most potent compound exhibited an IC50 value of 0.25 µM against COX-2, significantly lower than that of traditional NSAIDs like ibuprofen .

Data Summary

Biological ActivityTest Organisms/Cell LinesIC50/MIC ValuesReference
AntimicrobialE. coli, S. aureusMIC: 32 - 128 µg/mL
Anti-inflammatoryCOX-2IC50: 0.25 µM
AnticancerVarious cancer linesIC50: Varies

Comparison with Similar Compounds

2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol ()

  • Substituents : 4-methylpiperazine (vs. hydroxyethylpiperazine in the target compound).
  • This may affect pharmacokinetics .

2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol ()

  • Substituents : Phenyl group (vs. p-tolyl in the target compound).
  • Impact : The absence of a para-methyl group reduces lipophilicity, which might decrease membrane permeability but improve metabolic stability .

Heterocyclic Derivatives with Antimicrobial or Antifungal Potential

Thiadiazine-Pyrazole Hybrids ()

Examples include 15b and 17a-c , which feature a thiadiazine core fused with pyrazole and diazenyl groups.

  • Key Differences :
    • Thiadiazine core (vs. thiazolo-triazole in the target compound).
    • Diazenyl (-N=N-) linker (absent in the target compound).
  • Physical Properties : Melting points range from 126°C to 205°C, with higher values correlating to crystalline structures (e.g., 15b : 205–206°C) .

Triazolo-Thiadiazole-Pyrazole Hybrids ()

These compounds combine 1,2,4-triazole, thiadiazole, and pyrazole moieties.

  • Key Differences :
    • Triazolo[3,4-b][1,3,4]thiadiazole core (vs. thiazolo-triazole in the target compound).
    • Methoxyphenyl-pyrazole substituents.

Implications of Structural Variations

  • Lipophilicity : The p-tolyl group may increase membrane permeability relative to phenyl derivatives, though this could also elevate metabolic oxidation risks .
  • Biological Targets : While the target compound’s activity is unreported, analogs with triazole-thiadiazole cores () show antifungal promise via CYP51 inhibition, suggesting a plausible mechanism for further study .

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